molecular formula C11H14ClNO3 B13602750 4-(Pyrrolidin-3-yloxy)benzoic acid hydrochloride

4-(Pyrrolidin-3-yloxy)benzoic acid hydrochloride

Cat. No.: B13602750
M. Wt: 243.68 g/mol
InChI Key: RSZQVXZIHYCBBK-UHFFFAOYSA-N
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Description

4-(Pyrrolidin-3-yloxy)benzoic acid hydrochloride is a chemical compound with the molecular formula C11H14ClNO3 and a molecular weight of 243.69 g/mol . This compound is characterized by the presence of a pyrrolidine ring attached to a benzoic acid moiety through an ether linkage. It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 4-(Pyrrolidin-3-yloxy)benzoic acid hydrochloride typically involves the reaction of 4-hydroxybenzoic acid with pyrrolidine under specific conditions. The reaction is usually carried out in the presence of a suitable base and a solvent such as dichloromethane. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

4-(Pyrrolidin-3-yloxy)benzoic acid hydrochloride undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

4-(Pyrrolidin-3-yloxy)benzoic acid hydrochloride is utilized in various scientific research fields, including:

Mechanism of Action

The mechanism of action of 4-(Pyrrolidin-3-yloxy)benzoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring plays a crucial role in binding to these targets, influencing their activity and function. The compound’s effects are mediated through various biochemical pathways, depending on the context of its use .

Comparison with Similar Compounds

4-(Pyrrolidin-3-yloxy)benzoic acid hydrochloride can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural features, which confer distinct chemical reactivity and biological activity compared to its analogs.

Properties

Molecular Formula

C11H14ClNO3

Molecular Weight

243.68 g/mol

IUPAC Name

4-pyrrolidin-3-yloxybenzoic acid;hydrochloride

InChI

InChI=1S/C11H13NO3.ClH/c13-11(14)8-1-3-9(4-2-8)15-10-5-6-12-7-10;/h1-4,10,12H,5-7H2,(H,13,14);1H

InChI Key

RSZQVXZIHYCBBK-UHFFFAOYSA-N

Canonical SMILES

C1CNCC1OC2=CC=C(C=C2)C(=O)O.Cl

Origin of Product

United States

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